4'-Hydroxydiclofenac

Descripción general

Descripción

4’-hidroxi Diclofenaco es un metabolito del diclofenaco, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado. Este compuesto se forma mediante la hidroxilación del diclofenaco, principalmente mediada por la enzima citocromo P450 2C9 (CYP2C9) . 4’-hidroxi Diclofenaco conserva algunas de las propiedades antiinflamatorias de su compuesto original y se sabe que inhibe la producción de prostaglandina E2 al bloquear la actividad de la ciclooxigenasa-2 (COX-2) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4’-hidroxi Diclofenaco implica la hidroxilación del diclofenaco. Esta reacción se lleva a cabo típicamente utilizando enzimas CYP2C9 in vitro. Las condiciones de reacción incluyen la presencia de NADPH como cofactor y un sistema tampón adecuado para mantener el pH .

Métodos de producción industrial: La producción industrial de 4’-hidroxi Diclofenaco se puede lograr mediante procesos de biotransformación utilizando sistemas microbianos o enzimáticos. Estos métodos aprovechan las vías metabólicas naturales de los microorganismos o las enzimas aisladas para convertir el diclofenaco en su forma hidroxilada .

Análisis De Reacciones Químicas

Tipos de reacciones: 4’-hidroxi Diclofenaco experimenta diversas reacciones químicas, que incluyen:

Oxidación: Una oxidación posterior puede conducir a la formación de derivados de quinona imina.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o los perácidos.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo pueden reaccionar con el grupo hidroxilo.

Productos principales:

Oxidación: Derivados de quinona imina.

Reducción: Formas reducidas de 4’-hidroxi Diclofenaco.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacokinetics and Metabolism Studies:

- 4'-Hydroxydiclofenac is a key metabolite in the biotransformation of diclofenac . Studies have explored its formation and degradation pathways in biological systems, such as wastewater treatment, using acclimatized aerobic membrane bioreactors (MBR) .

- The degradation of this compound leads to the formation of the same metabolites as those detected during diclofenac degradation . Diclofenac degrades more slowly and to a lesser extent than this compound . Within nine days, this compound was completely degraded, while diclofenac was removed up to 40% after 18 days .

- This compound is a known human metabolite of diclofenac found in the kidney and liver .

-

Drug-Drug Interaction Studies:

- This compound is used in drug-drug interaction studies, particularly those involving Cytochrome P450 enzymes .

- It serves as a substrate to evaluate the inhibitory effects of compounds like salicylic acid on CYP2C9 enzyme activity . An HPLC-UV method has been developed and validated for quantifying 4′-hydroxydiclofenac as a CYP2C9 metabolite, which helps prevent adverse drug reactions in clinical trials .

-

Immunological Research:

- This compound glucuronide conjugates can cause acute immune hemolytic anemia . A drug-dependent antibody specific for red blood cells (RBCs) could not be demonstrated by in vitro testing with DCF. However, patient serum contained an IgM antibody that reacted strongly with RBCs in the presence of urine from subjects who had ingested diclofenac .

- Research indicates that sensitivity to this compound is a cause of acute immune reactions .

Analytical Method Development

- HPLC-UV Method:

- A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been developed and validated for quantifying this compound . This method uses a reversed-phase C18 column (SUPELCO 25 cm × 4.6 mm × 5 µm) with low-pressure gradient elution at 30 °C, a wavelength of 282 nm, and a flow rate of 1 mL/min .

- The HPLC-UV method demonstrates good linearity (R2 > 0.99), reproducibility, and acceptable accuracy and recovery (80–120%) according to ICH guidelines . It has a linear range between 5 and 100 μM .

Tables of Data

Method Validation Parameters for this compound HPLC-UV Method

| Parameter | Result | Acceptance Criteria (ICH Guidelines) |

|---|---|---|

| Linearity (R2) | >0.99 | >0.99 |

| Linear Range | 5–100 μM | Specified range |

| Intra-Assay Variation (%RSD) | <5% | <15% |

| Inter-Assay Variation (%RSD) | <5% | <15% |

| Accuracy and Recovery | 80–120% | 80–120% |

| Stability in Rat Liver Microsomes | Stable for 3 days | Adequate stability |

Effect of Flow Rate on Retention Time and Peak Area

| Compound | Flow Rate (mL/min) | Retention Time (min) | Peak Area |

|---|---|---|---|

| Salicylic acid | 1 | 3.918 | 44,525.00 ± 0.5865 |

| 4-hydroxyoctanophenone | 1 | 9.975 | 205,037.00 ± 0.2982 |

| Diclofenac | 1 | 9.245 | 626,595.30 ± 0.0729 |

| This compound | 1 | 6.365 | 232,149.00 ± 0.9973 |

Case Studies

- Immune Hemolytic Anemia: A 75-year-old woman developed acute Coombs-positive hemolytic anemia after taking diclofenac. The issue was found to be caused by sensitivity to this compound . The patient's serum contained an IgM antibody that reacted with red blood cells in the presence of urine from subjects who had ingested diclofenac . The active substance was identified as a glucuronide conjugate of this compound .

- Wastewater Treatment: Studies on wastewater treatment showed that this compound degrades faster than diclofenac in aerobic MBRs, providing insights into environmental impacts and degradation pathways of pharmaceutical compounds . After 18 days of batch incubation, diclofenac was removed up to 40%, this rate remained stable till the end of the experiment, while this compound was completely degraded within nine days .

Mecanismo De Acción

El mecanismo de acción de 4’-hidroxi Diclofenaco implica la inhibición de COX-2, lo que conduce a una disminución en la producción de prostaglandinas, que son mediadores de la inflamación. Esta inhibición reduce la inflamación y el dolor. El compuesto también interactúa con otros objetivos moleculares, incluidas varias enzimas involucradas en la respuesta inflamatoria .

Compuestos similares:

Diclofenaco: El compuesto original, ampliamente utilizado como AINE.

4’-hidroxi Aceclofenaco: Otro derivado hidroxilado con propiedades similares.

5-hidroxi Diclofenaco: Un metabolito relacionado con efectos farmacológicos distintos.

Singularidad: 4’-hidroxi Diclofenaco es único debido a su inhibición específica de COX-2 y su formación a través de la hidroxilación del diclofenaco. Su vía metabólica distintiva e interacciones enzimáticas específicas lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Diclofenac: The parent compound, widely used as an NSAID.

4’-Hydroxy Aceclofenac: Another hydroxylated derivative with similar properties.

5-Hydroxy Diclofenac: A related metabolite with distinct pharmacological effects.

Uniqueness: 4’-Hydroxy Diclofenac is unique due to its specific inhibition of COX-2 and its formation through the hydroxylation of diclofenac. Its distinct metabolic pathway and specific enzyme interactions make it a valuable compound for research and therapeutic applications .

Actividad Biológica

4'-Hydroxydiclofenac (4'-OH DCF) is a significant metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This article explores its biological activity, including its pharmacological effects, metabolic pathways, and implications in toxicology and environmental science.

Overview of this compound

4'-OH DCF is primarily formed through the hydroxylation of diclofenac by cytochrome P450 enzymes, particularly CYP2C9. This metabolite exhibits distinct biological activities compared to its parent compound, influencing both therapeutic efficacy and safety profiles.

Pharmacological Effects

Anti-inflammatory and Analgesic Activity:

4'-OH DCF retains anti-inflammatory properties similar to diclofenac but with variations in potency. Studies indicate that it may contribute to the overall analgesic effect of diclofenac while also exhibiting a unique profile in terms of side effects and therapeutic outcomes .

Toxicological Implications:

Research has highlighted the potential for 4'-OH DCF to cause adverse effects, particularly in cases of immune-mediated reactions. A notable case involved a patient who developed acute immune hemolytic anemia linked to sensitization to this metabolite . The glucuronide conjugates of 4'-OH DCF were identified as active agents in this immunological response, indicating that metabolites can play a critical role in drug toxicity.

Metabolic Pathways

The biotransformation of diclofenac into 4'-OH DCF occurs predominantly in the liver. The metabolic pathway includes:

- Hydroxylation: Catalyzed by CYP450 enzymes, leading to the formation of 4'-OH DCF.

- Glucuronidation: Further metabolism results in glucuronide conjugates that may exhibit altered biological activity compared to the parent compound .

Environmental Impact

Biodegradation Studies:

4'-OH DCF has been shown to degrade more rapidly than diclofenac in wastewater treatment processes. In controlled studies, complete degradation of 4'-OH DCF occurred within nine days, contrasting with only 40% degradation of diclofenac over an extended period . This suggests that while 4'-OH DCF is less persistent in the environment, its rapid transformation may lead to the formation of other metabolites with unknown ecological effects.

Case Study: Immune Hemolytic Anemia

A significant case study reported a 75-year-old woman who developed acute hemolytic anemia due to sensitization to glucuronide conjugates of 4'-OH DCF. This case underscores the importance of considering drug metabolites in clinical settings and their potential for causing adverse immune responses .

Biodegradation Research

In a study focusing on the degradation pathways of diclofenac and its metabolites, it was found that 4'-OH DCF was completely degraded within nine days under aerobic conditions. The study utilized an aerobic membrane bioreactor (MBR) system to simulate wastewater treatment processes .

Comparative Biological Activity Table

| Compound | Activity Type | Potency | Notes |

|---|---|---|---|

| Diclofenac | Anti-inflammatory | High | Commonly used NSAID |

| This compound | Anti-inflammatory | Moderate | Metabolite with potential adverse effects |

| Glucuronide Conjugates | Immune response | Variable | Linked to immune-mediated adverse reactions |

Propiedades

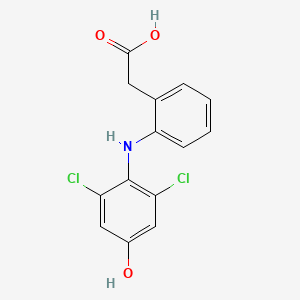

IUPAC Name |

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214326 | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-84-9 | |

| Record name | 4′-Hydroxydiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYDICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.